molecular formula C17H15ClINO4 B13853788 Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate

Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate

Cat. No.: B13853788
M. Wt: 459.7 g/mol
InChI Key: GSOSLHXLZVNURC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of chloro, iodo, and methoxy substituents on the benzene ring, along with an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: of a suitable benzene derivative to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Acylation: to introduce the acetyl group.

    Halogenation: to introduce the chloro and iodo substituents.

    Esterification: to form the methyl ester.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents like chlorine or iodine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can be replaced by other groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.

    Hydrolysis: The ester and amide linkages can be hydrolyzed to yield the corresponding acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage would yield the corresponding carboxylic acid, while substitution reactions could introduce various functional groups in place of the chloro or iodo substituents.

Scientific Research Applications

Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 5-Chloro-3-iodo-pyridin-2-ylamine
  • 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H15ClINO4

Molecular Weight

459.7 g/mol

IUPAC Name

methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate

InChI

InChI=1S/C17H15ClINO4/c1-23-11-5-3-4-10(6-11)7-16(21)20-15-9-13(18)14(19)8-12(15)17(22)24-2/h3-6,8-9H,7H2,1-2H3,(H,20,21)

InChI Key

GSOSLHXLZVNURC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)I)Cl

Origin of Product

United States

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